(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid (1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13859142
InChI: InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-14-9-6-8(13(17)18)4-5-10(9)15/h4-7,17-18H,1-3H3
SMILES: B(C1=CC2=C(C=C1)N(C=N2)C(=O)OC(C)(C)C)(O)O
Molecular Formula: C12H15BN2O4
Molecular Weight: 262.07 g/mol

(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid

CAS No.:

Cat. No.: VC13859142

Molecular Formula: C12H15BN2O4

Molecular Weight: 262.07 g/mol

* For research use only. Not for human or veterinary use.

(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid -

Specification

Molecular Formula C12H15BN2O4
Molecular Weight 262.07 g/mol
IUPAC Name [1-[(2-methylpropan-2-yl)oxycarbonyl]benzimidazol-5-yl]boronic acid
Standard InChI InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-14-9-6-8(13(17)18)4-5-10(9)15/h4-7,17-18H,1-3H3
Standard InChI Key MZVPNNFEUXOFNO-UHFFFAOYSA-N
SMILES B(C1=CC2=C(C=C1)N(C=N2)C(=O)OC(C)(C)C)(O)O
Canonical SMILES B(C1=CC2=C(C=C1)N(C=N2)C(=O)OC(C)(C)C)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzimidazole ring system substituted at the 1-position with a Boc group and at the 5-position with a boronic acid (-B(OH)₂) group. The benzimidazole core consists of a fused benzene and imidazole ring, with nitrogen atoms at positions 1 and 3. The Boc group (-OC(O)O(C(CH₃)₃)) protects the nitrogen at position 1, while the boronic acid at position 5 enables reactivity in cross-coupling reactions.

The molecular formula is C₁₂H₁₅BN₂O₄, with a molecular weight of 262.07 g/mol. Key structural identifiers include:

  • IUPAC Name: [1-[(2-Methylpropan-2-yl)oxycarbonyl]benzimidazol-5-yl]boronic acid

  • SMILES: B(C1=CC2=C(C=C1)N(C=N2)C(=O)OC(C)(C)C)(O)O

  • InChIKey: MZVPNNFEUXOFNO-UHFFFAOYSA-N .

Physicochemical Characteristics

While comprehensive physical data (e.g., melting point, solubility) remain unreported in available literature, the compound’s reactivity can be inferred from its functional groups:

  • Boc Group: Imparts steric bulk and protects the imidazole nitrogen from undesired reactions.

  • Boronic Acid: Exhibits Lewis acidity, enabling transmetalation in cross-coupling reactions .

The compound’s calculated XLogP3 (partition coefficient) is 1.4, suggesting moderate hydrophobicity . Its boronic acid moiety forms reversible covalent bonds with diols, a property exploited in Suzuki-Miyaura couplings.

Synthesis and Manufacturing

Synthetic Strategy

The synthesis involves two primary steps:

  • Protection of Benzimidazole Nitrogen:
    The benzimidazole nitrogen at position 1 is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step prevents unwanted side reactions during subsequent functionalization .

  • Introduction of Boronic Acid Moiety:
    Directed ortho-metalation (DoM) or Miyaura borylation introduces the boronic acid group at position 5. For example, palladium-catalyzed borylation of a halogenated precursor (e.g., 5-bromo-1-Boc-benzimidazole) with bis(pinacolato)diboron (B₂pin₂) yields the target compound .

Optimization and Challenges

  • Yield Considerations: Reported yields for analogous benzimidazole boronic acids range from 60–75%, depending on reaction conditions .

  • Purification: Column chromatography or recrystallization is typically employed to isolate the product, given its sensitivity to protodeboronation under acidic or aqueous conditions.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key partner in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation between aryl halides and boronic acids. For example, coupling with 4-bromotoluene produces biaryl derivatives, valuable intermediates in drug discovery .

Mechanistic Insight:

  • Oxidative Addition: Aryl halide reacts with palladium(0) to form a Pd(II) complex.

  • Transmetalation: The boronic acid transfers its aryl group to Pd(II).

  • Reductive Elimination: The biaryl product is released, regenerating Pd(0) .

Pharmaceutical Intermediates

Benzimidazole boronic acids are precursors to protease inhibitors (e.g., bortezomib) and kinase inhibitors. The Boc group facilitates selective deprotection during multi-step syntheses, enabling modular construction of complex molecules .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey FeaturesApplications
1H-Benzo[d]imidazol-5-ylboronic acidC₇H₇BN₂O₂Lacks Boc protection; higher reactivityDirect precursor in Suzuki couplings
N-Boc-BenzotriazoleC₁₁H₁₃N₃O₂Benzotriazole core; no boronic acidAmine protection in peptide synthesis

Future Research Directions

  • Catalyst Development: Exploring chiral ligands to enable asymmetric Suzuki-Miyaura reactions.

  • Bioconjugation: Leveraging boronic acid-diol interactions for targeted drug delivery systems.

  • Stability Enhancements: Designing derivatives resistant to protodeboronation for aqueous-phase reactions .

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